molecular formula C6H4BrN3 B573004 6-bromo-1H-imidazo[4,5-c]pyridine CAS No. 1312440-90-6

6-bromo-1H-imidazo[4,5-c]pyridine

Cat. No.: B573004
CAS No.: 1312440-90-6
M. Wt: 198.023
InChI Key: PIOVHWCIWRDULB-UHFFFAOYSA-N
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Description

6-bromo-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a bromine atom at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bases, which are fundamental components of DNA and RNA.

Scientific Research Applications

6-bromo-1H-imidazo[4,5-c]pyridine has diverse applications in scientific research:

Future Directions

The future directions for “6-bromo-1H-imidazo[4,5-c]pyridine” could involve further exploration of its pharmacological properties and potential therapeutic applications. Given its structural resemblance to purines and its ability to influence many cellular pathways, it could be a promising candidate for drug discovery .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 6-bromo-1h-imidazo[4,5-c]pyridine, have been reported to have a broad range of biological and pharmacological activities . These compounds have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazopyridine derivatives, which include this compound, have been reported to exert their activity by intercalating into dsdna . This interaction with DNA can lead to changes in the genetic material of the cells, potentially leading to the observed biological effects.

Biochemical Pathways

Imidazopyridine derivatives have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazopyridine derivatives have been reported to have a broad range of biological and pharmacological activities . These compounds have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Imidazopyridine and its derivatives have been extensively studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment, as well as their low toxicity and extensive biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with formic acid or formamide under acidic conditions to form the imidazo[4,5-c]pyridine core. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted imidazo[4,5-c]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1H-imidazo[4,5-c]pyridine is unique due to the presence of the bromine atom, which can be exploited for further functionalization. Its specific substitution pattern and electronic properties make it a valuable scaffold for the development of novel compounds with diverse biological activities .

Properties

IUPAC Name

6-bromo-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOVHWCIWRDULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732545
Record name 6-Bromo-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312440-90-6
Record name 6-Bromo-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-imidazo[4,5-c]pyridine
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